Ginkgolide K [WHO-DD]
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Overview
Description
Ginkgolide K is a diterpene lactone compound isolated from the leaves of the Ginkgo biloba tree. It belongs to the class of ginkgolides, which are known for their unique chemical structure comprising six five-membered rings, including a spiro [4.4]nonane carbocyclic ring, three lactones, and a tetrahydrofuran moiety . Ginkgolide K has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ginkgolide K typically involves the high-temperature reaction of Ginkgolide B in an organic solvent under the conditions of inorganic acids such as hydrochloric acid and sulfuric acid . One method includes dissolving Ginkgolide B in dry dichloromethane, cooling the solution to -25°C under nitrogen protection, and adding a fluorinating agent like DAST (diethylaminosulfur trifluoride) dropwise. The reaction is quenched with purified water, and the product is extracted and purified by column chromatography .
Industrial Production Methods: Industrial production of Ginkgolide K faces challenges such as high reaction temperatures and difficulties in scaling up production. advancements in reaction conditions and purification techniques have improved the yield and purity of Ginkgolide K, making it more feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ginkgolide K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for further study .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Ginkgolide K, which are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Ginkgolide K has a wide range of scientific research applications:
Mechanism of Action
Ginkgolide K is compared with other ginkgolides such as Ginkgolide A, Ginkgolide B, Ginkgolide C, Ginkgolide J, Ginkgolide L, and Ginkgolide M . The main differences among these compounds lie in the number and position of hydroxyl groups on the carbocyclic ring . Ginkgolide K is unique due to its specific arrangement of functional groups, which contribute to its distinct biological activities and therapeutic potential .
Comparison with Similar Compounds
- Ginkgolide A
- Ginkgolide B
- Ginkgolide C
- Ginkgolide J
- Ginkgolide L
- Ginkgolide M
Ginkgolide K stands out for its specific therapeutic applications and unique chemical structure, making it a valuable compound for further research and development.
Properties
CAS No. |
153355-70-5 |
---|---|
Molecular Formula |
C20H22O9 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(1S,3R,6R,7S,8S,10R,11S,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |
InChI |
InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19+,20+/m0/s1 |
InChI Key |
MGXAKXRVQRODDX-LRSNRTHXSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@]34[C@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O |
Canonical SMILES |
CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |
Origin of Product |
United States |
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